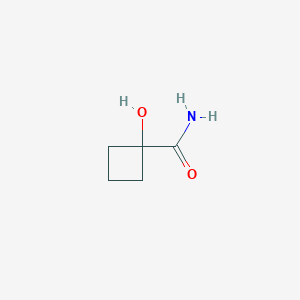

1-羟基环丁烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

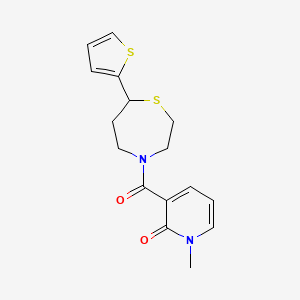

描述

1-Hydroxycyclobutane-1-carboxamide is a chemical compound with the molecular formula C5H9NO2 . It is used for research purposes and holds promise for various applications.

Molecular Structure Analysis

The molecular structure of 1-Hydroxycyclobutane-1-carboxamide consists of a cyclobutane ring with a carboxamide group and a hydroxyl group attached to the same carbon atom .科学研究应用

肿瘤影像和治疗

1-羟基环丁烷-1-羧酰胺及其衍生物,尤其是那些用放射性同位素标记的衍生物,已被探索用于肿瘤影像和治疗。例如,非天然氨基酸抗-1-氨基-3-[18F]氟环丁基-1-羧酸 (FACBC) 显示出使用正电子发射断层扫描 (PET) 进行肿瘤影像的希望。抗-[18F]FACBC 前体的改进合成方法提供了高立体选择性和适合大规模制备,促进了该化合物用于临床应用的常规生产 (McConathy 等人,2003)。另一项研究重点介绍了硼化氨基环丁烷羧酸的合成,用于中子俘获治疗,展示了该分子在大脑肿瘤中的高摄取,并以非天然氨基酸 1-氨基环丁烷羧酸为模型 (Kabalka & Yao,2003)。

神经药理学

1-氨基环丁烷-1-羧酸盐(一种相关化合物)的神经药理学特性已经过研究,表明在神经科学研究中具有潜在应用。该化合物是一种甘氨酸受体拮抗剂,在体外表现出脑生物利用度和效力,尽管它在体内迅速失活,限制了它的效用 (Rao 等人,1990)。

材料科学和聚合物化学

在材料科学和聚合物化学中,1-取代环丁烯衍生物,包括羧酰胺,已被研究用于开环复分解聚合 (ROMP)。这项研究提供了对这些化合物在创建具有特定结构和立体化学性质的聚合物中的反应性和潜在应用的见解 (Song 等人,2010)。

分子构象和动力学

1-氨基环丁烷-1-羧酸的内在构象特性已通过量子力学计算和分子动力学模拟进行探索。这些研究旨在了解分子的骨架柔性和环境稳定性,为设计具有所需生物活性的化合物提供基础 (Casanovas 等人,2006)。

作用机制

Target of Action

Carboxamide fungicides, a related class of compounds, have been found to target theSuccinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial .

Mode of Action

Carboxamide fungicides, which are structurally similar, are known to inhibit theSuccinate-Ubiquinone Oxidoreductase (SQR) , also known as Mitochondrial Respiratory Complex II or Succinate Dehydrogenase (SDH) . This inhibition prevents the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid cycle .

Biochemical Pathways

By analogy with carboxamide fungicides, it may interfere with thetricarboxylic acid cycle by inhibiting the Succinate-Ubiquinone Oxidoreductase (SQR) . This could potentially disrupt energy production within the cell, leading to downstream effects on cellular function and viability.

Result of Action

Inhibition of theSuccinate-Ubiquinone Oxidoreductase (SQR) could potentially disrupt energy production within the cell, leading to downstream effects on cellular function and viability .

属性

IUPAC Name |

1-hydroxycyclobutane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4(7)5(8)2-1-3-5/h8H,1-3H2,(H2,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRHDKDHDLUODS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2825697.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B2825702.png)

![1-[4-(6-Phenylpyridazin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2825706.png)

![Methyl 2-(2-(4-bromo-2,6-dimethylphenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825707.png)

![2-(2-(2-(Tert-butyl)phenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2825711.png)